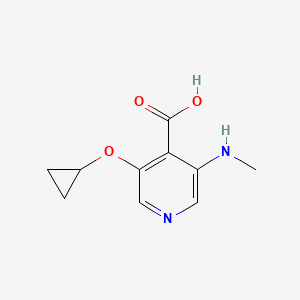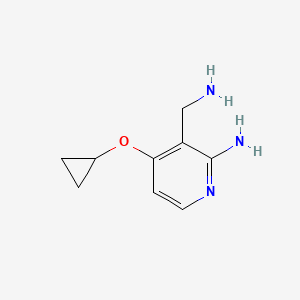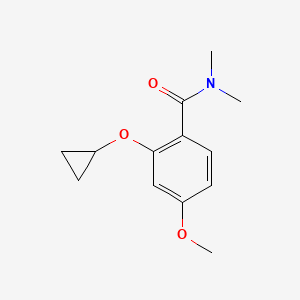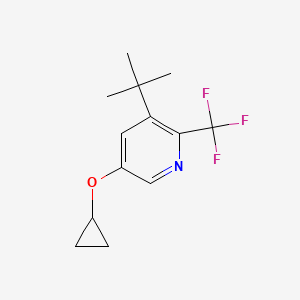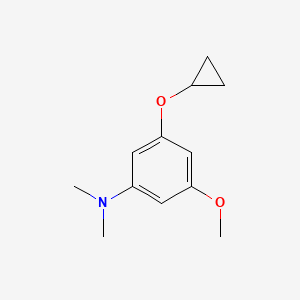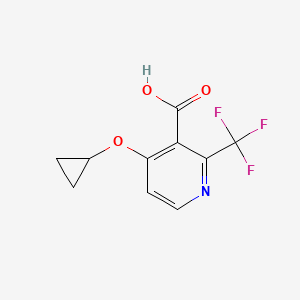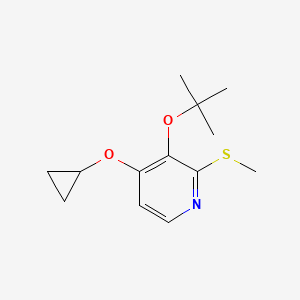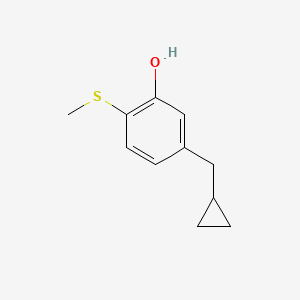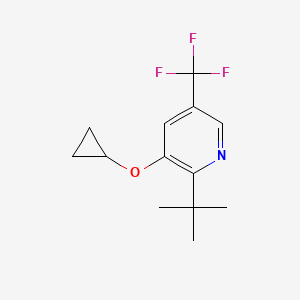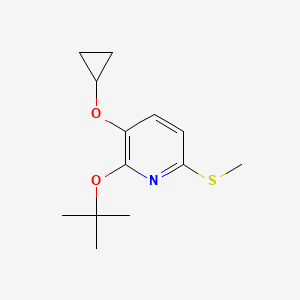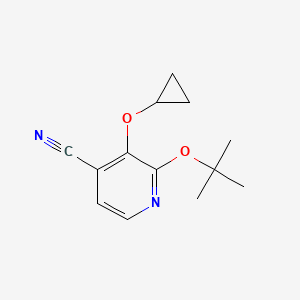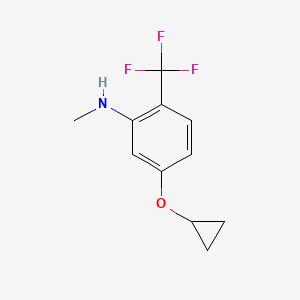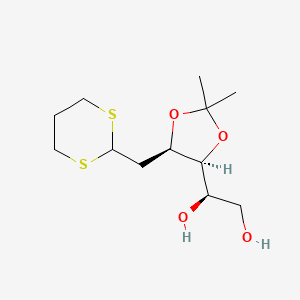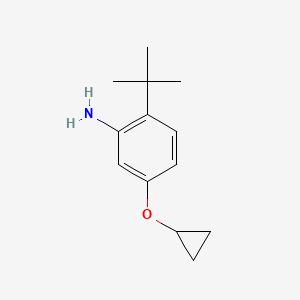![molecular formula C20H22N2O B14817608 N'-[(1Z)-3-methylcyclohexylidene]biphenyl-4-carbohydrazide](/img/structure/B14817608.png)
N'-[(1Z)-3-methylcyclohexylidene]biphenyl-4-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide is a chemical compound that belongs to the class of hydrazides It is characterized by the presence of a biphenyl group attached to a carbohydrazide moiety, with a 3-methylcyclohexylidene substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide typically involves the condensation of 3-methylcyclohexanone with 4-biphenylcarbohydrazide. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
In an industrial setting, the production of N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters and higher yields. The use of automated systems for monitoring and controlling the reaction conditions ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Reduced hydrazide derivatives.
Substitution: Substituted hydrazides with various functional groups.
Scientific Research Applications
N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including heterocyclic compounds and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the development of advanced materials, including coatings and adhesives, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the replication of viruses, thereby exhibiting antiviral effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- N2-Cyclohexylidene-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide
- N2-(3-methylcyclohexylidene)-(6-(4-nitrophenyl)imidazo[2,1-b]thiazol-3-yl)acetic acid hydrazide
Uniqueness
N’-(3-methylcyclohexylidene)-4-biphenylcarbohydrazide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its biphenyl group provides rigidity and stability, while the 3-methylcyclohexylidene moiety offers steric hindrance, affecting its reactivity and interactions with other molecules. This combination of features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C20H22N2O |
|---|---|
Molecular Weight |
306.4 g/mol |
IUPAC Name |
N-[(Z)-(3-methylcyclohexylidene)amino]-4-phenylbenzamide |
InChI |
InChI=1S/C20H22N2O/c1-15-6-5-9-19(14-15)21-22-20(23)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-4,7-8,10-13,15H,5-6,9,14H2,1H3,(H,22,23)/b21-19- |
InChI Key |
PHHOFHHCCHNUTJ-VZCXRCSSSA-N |
Isomeric SMILES |
CC1CCC/C(=N/NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)/C1 |
Canonical SMILES |
CC1CCCC(=NNC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


